Welcome to the BenchChem Online Store!
molecular formula C10H17Br B8331071 1,5-Dimethyl-8-bromobicyclo[3,2,1]octane

1,5-Dimethyl-8-bromobicyclo[3,2,1]octane

Cat. No. B8331071
M. Wt: 217.15 g/mol
InChI Key: TZLKKKQAUXFXST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04239707

Procedure details

5 g of 1,5-dimethyl-8-bromobicyclo[3,2,1]octane was boiled under reflux for 18 hours in acetic acid in the presence of sodium acetate and copper(I) chloride. The reaction mixture was cooled and filtered, diluted with water and extracted with pentane. The pentane solution was washed with water and an aqueous sodium bicarbonate solution, dired, evaporated and fractionally distilled. 1,5-dimethyl-8-acetoxy-bicyclo[3,2,1]octane was obtained in good yield. 1,5-dimethyl-8-acetoxybicyclo[3,2,1]octane was also obtained in a similar manner starting from the 8-iodo compound described in Example 3.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
copper(I) chloride
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]12[CH:9](Br)[C:6]([CH3:11])([CH2:7][CH2:8]1)[CH2:5][CH2:4][CH2:3]2.[C:12]([O-:15])(=[O:14])[CH3:13].[Na+]>C(O)(=O)C.[Cu]Cl>[CH3:1][C:2]12[CH:9]([O:15][C:12](=[O:14])[CH3:13])[C:6]([CH3:11])([CH2:7][CH2:8]1)[CH2:5][CH2:4][CH2:3]2 |f:1.2|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
CC12CCCC(CC1)(C2Br)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O
Name
copper(I) chloride
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cu]Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
FILTRATION
Type
FILTRATION
Details
filtered
ADDITION
Type
ADDITION
Details
diluted with water
EXTRACTION
Type
EXTRACTION
Details
extracted with pentane
WASH
Type
WASH
Details
The pentane solution was washed with water
CUSTOM
Type
CUSTOM
Details
evaporated
DISTILLATION
Type
DISTILLATION
Details
fractionally distilled

Outcomes

Product
Name
Type
product
Smiles
CC12CCCC(CC1)(C2OC(C)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.